molecular formula C3H3O4- B1262112 2-Hydroxy-3-oxopropanoate

2-Hydroxy-3-oxopropanoate

Cat. No. B1262112
M. Wt: 103.05 g/mol
InChI Key: QWBAFPFNGRFSFB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-oxopropanoate is the conjugate base of 2-hydroxy-3-oxopropanoic acid;  major species at pH 7.3. It is a hydroxy monocarboxylic acid anion and a 3-oxo monocarboxylic acid anion. It is a conjugate base of a 2-hydroxy-3-oxopropanoic acid.

Scientific Research Applications

Aldol Condensation Mechanism

A study by Fleury et al. (1981) explored the aldol condensation mechanism in alkaline solutions of 2-hydroxy-3-oxopropanoate (also known as β-hydroxypyruvate). They found that this compound undergoes a slow aldol condensation with 3-oxo-2-hydroxypropanoate (tartronate semialdehyde) in alkaline media, a reaction important in understanding various biochemical pathways (Fleury, Fleury, & Platzer, 1981).

Synthesis of Derivatives

Larionova et al. (2013) developed an approach for synthesizing ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, derived from ethyl cyanoacetate and ethyl 4-chloroacetoacetate. This research highlights the use of 2-hydroxy-3-oxopropanoate derivatives in synthesizing complex organic compounds (Larionova, Zubarev, Rodinovskaya, & Shestopalov, 2013).

Reactivity with O-nucleophiles

Lalaev et al. (2010) investigated the reactivity of 2-alkoxy-4-hydroxy-6H-1,3-oxazin-6-ones, which are related to 2-hydroxy-3-oxopropanoate, with oxygen-centered nucleophiles. This study offers insights into the chemical behavior and potential applications of similar compounds in various chemical reactions (Lalaev, Yakovlev, Kuz'mich, Ksenofontova, & Zakhs, 2010).

Synthesis and Antimicrobial Activity

Research by Hassanin and Ibrahim (2012) focused on the synthesis and antimicrobial activity of certain novel compounds derived from 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, demonstrating potential applications in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

VO2+ Complexation

Sanna et al. (2011) studied the complexation of VO(2+) ions with ligands like 3-hydroxy-2-oxopropanoic acid. This work is crucial for understanding metal ion interactions with biological ligands, which has implications in various biochemical and medicinal contexts (Sanna, Várnagy, Timári, Micera, & Garribba, 2011).

properties

Product Name

2-Hydroxy-3-oxopropanoate

Molecular Formula

C3H3O4-

Molecular Weight

103.05 g/mol

IUPAC Name

2-hydroxy-3-oxopropanoate

InChI

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1-2,5H,(H,6,7)/p-1

InChI Key

QWBAFPFNGRFSFB-UHFFFAOYSA-M

SMILES

C(=O)C(C(=O)[O-])O

Canonical SMILES

C(=O)C(C(=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

reacting the 2-ketobutyrate, L-aspartate and transaminase enzyme under conditions appropriate to produce oxolactate and L-2-aminobutyrate;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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